molecular formula C17H16N2O4 B13134637 1,4-Diamino-2-(2-methoxyethoxy)anthraquinone CAS No. 33304-48-2

1,4-Diamino-2-(2-methoxyethoxy)anthraquinone

Cat. No.: B13134637
CAS No.: 33304-48-2
M. Wt: 312.32 g/mol
InChI Key: SSIWUKJNWMCECS-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(2-methoxyethoxy)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diamino-2-(2-methoxyethoxy)anthraquinone can be synthesized through a multi-step process involving the introduction of amino and methoxyethoxy groups to the anthraquinone core. The synthesis typically starts with the nitration of anthraquinone, followed by reduction to introduce amino groups. The methoxyethoxy groups are then introduced through etherification reactions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(2-methoxyethoxy)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties .

Scientific Research Applications

1,4-Diamino-2-(2-methoxyethoxy)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(2-methoxyethoxy)anthraquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in redox flow batteries and other electrochemical applications. Its molecular targets include various enzymes and proteins that participate in redox reactions, and it can modulate their activity by altering their oxidation states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-2-(2-methoxyethoxy)anthraquinone is unique due to the presence of methoxyethoxy groups, which enhance its solubility and make it more versatile in various applications. This structural modification allows it to be used in nonaqueous redox flow batteries, providing higher energy densities and better performance compared to its analogs .

Properties

CAS No.

33304-48-2

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

1,4-diamino-2-(2-methoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C17H16N2O4/c1-22-6-7-23-12-8-11(18)13-14(15(12)19)17(21)10-5-3-2-4-9(10)16(13)20/h2-5,8H,6-7,18-19H2,1H3

InChI Key

SSIWUKJNWMCECS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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